molecular formula C21H16Br2ClNO5S B10873438 Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(chloroacetyl)amino]-1-benzothiophene-3-carboxylate

Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(chloroacetyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B10873438
M. Wt: 589.7 g/mol
InChI Key: GOOWPGBEBODUMV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2-chloroacetyl)amino]-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes bromine, chlorine, and benzothiophene moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2-chloroacetyl)amino]-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Esterification: The carboxylic acid group on the benzothiophene ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

    Etherification: The final step involves the formation of the ether linkage by reacting the intermediate with 4-bromophenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2-chloroacetyl)amino]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of derivatives with different substituents in place of bromine.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2-chloroacetyl)amino]-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2-chloroacetyl)amino]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-(4-bromophenyl)acetate: Shares the bromophenyl and ethyl ester moieties but lacks the benzothiophene core.

    Indole Derivatives: Similar in terms of being heterocyclic compounds with potential biological activities.

Uniqueness

Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2-chloroacetyl)amino]-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H16Br2ClNO5S

Molecular Weight

589.7 g/mol

IUPAC Name

ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2-chloroacetyl)amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H16Br2ClNO5S/c1-2-29-21(28)17-13-7-8-14(23)18(19(13)31-20(17)25-16(27)9-24)30-10-15(26)11-3-5-12(22)6-4-11/h3-8H,2,9-10H2,1H3,(H,25,27)

InChI Key

GOOWPGBEBODUMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(=O)C3=CC=C(C=C3)Br)Br)NC(=O)CCl

Origin of Product

United States

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